molecular formula C21H23NO3S B2391521 1-butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 899217-53-9

1-butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No.: B2391521
CAS No.: 899217-53-9
M. Wt: 369.48
InChI Key: KMVAJTZYPVOKLY-UHFFFAOYSA-N
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Description

1-butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C21H23NO3S and its molecular weight is 369.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the utility of quinolinone derivatives in synthesis, highlighting efficient methods for preparing bioactive and structurally complex molecules. For example, Mizuno et al. (2006) detailed the syntheses of metabolites of a specific quinolinone derivative, showcasing the use of protective groups and novel synthetic routes to achieve high yields of targeted metabolites (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006). This study underscores the adaptability of quinolinone structures in synthetic chemistry, relevant for the derivative .

Crystallographic and Theoretical Studies

Michelini et al. (2019) analyzed novel quinolinone structures, revealing their potential as building blocks in various scientific fields due to their adaptable molecular structures. Their research involved characterization through spectroscopic methods and X-ray diffraction, providing insights into the molecular arrangements and intermolecular interactions of quinolinone derivatives (Michelini, Vaz, d’Oliveira, Perez, & Napolitano, 2019). Such detailed analyses are crucial for understanding the physicochemical properties of compounds like 1-butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one and their potential applications.

Catalysis and Chemical Transformations

The catalytic potential of quinolinone derivatives has also been explored. Xia et al. (2016) reported on the remote sulfonylation of aminoquinolines, a reaction that generates environmentally benign byproducts and yields a series of derivatives with potential applications in medicinal chemistry and environmental science (Xia, Wang, Xu, Wei, Shen, Duan, Zhu, & Zhang, 2016). This study demonstrates the environmentally friendly approaches to modifying quinolinone structures, potentially applicable to this compound.

Biological Applications

While direct studies on the biological applications of this compound are not cited here, research on similar compounds suggests a broad potential in drug discovery and biological research. Jaskulska et al. (2022) synthesized a library of quinolinone derivatives, demonstrating their high cytotoxic effects on cancer cell lines. This indicates the anticancer potential of quinolinone compounds, which could extend to the specific derivative of interest (Jaskulska, Gach-Janczak, Drogosz-Stachowicz, Janecki, & Janecka, 2022).

Properties

IUPAC Name

3-(benzenesulfonyl)-1-butyl-6-ethylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-3-5-13-22-15-20(26(24,25)17-9-7-6-8-10-17)21(23)18-14-16(4-2)11-12-19(18)22/h6-12,14-15H,3-5,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVAJTZYPVOKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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